Diethyl 1H-pyrrol-2-ylphosphonate
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Overview
Description
- Diethyl 1H-pyrrol-2-ylphosphonate, also known as 2-diethoxyphosphoryl-1H-pyrrole, is a chemical compound with the molecular formula C₈H₁₄NO₃P .
- Its structure consists of a pyrrole ring (a five-membered heterocycle containing four carbon atoms and one nitrogen atom) with a diethylphosphonate group attached at the 2-position.
- This compound has applications in various fields due to its unique properties.
Preparation Methods
- Diethyl 1H-pyrrol-2-ylphosphonate can be synthesized through the reaction of pyrrole with diethyl chlorophosphite in the presence of a base .
- Industrial production methods may involve modifications of this synthetic route for efficiency and scalability.
Chemical Reactions Analysis
- Diethyl 1H-pyrrol-2-ylphosphonate can undergo various reactions:
Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.
Oxidation: Oxidative processes can lead to phosphonate ester cleavage or oxidation of the pyrrole ring.
Reduction: Reduction of the phosphonate group may occur.
- Common reagents include bases (for deprotonation), nucleophiles (for substitution), and oxidizing/reducing agents.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Diethyl 1H-pyrrol-2-ylphosphonate serves as a versatile building block for synthesizing other phosphonate-containing compounds.
Biology and Medicine: Its derivatives may exhibit bioactivity, making them potential drug candidates or enzyme inhibitors.
Industry: Used in the synthesis of flame retardants, agrochemicals, and specialty materials.
Mechanism of Action
- The exact mechanism of action for Diethyl 1H-pyrrol-2-ylphosphonate’s effects depends on its specific derivatives.
- Molecular targets could include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
- Diethyl 1H-pyrrol-2-ylphosphonate’s uniqueness lies in its combination of a pyrrole ring and a phosphonate group.
- Similar compounds include other pyrrole derivatives (e.g., alkylpyrroles) and phosphonate esters.
Properties
CAS No. |
941-24-2 |
---|---|
Molecular Formula |
C8H14NO3P |
Molecular Weight |
203.18 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1H-pyrrole |
InChI |
InChI=1S/C8H14NO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9-8/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
PMNVXQUVEZELCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CN1)OCC |
Origin of Product |
United States |
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